N-Hydroxy-2-propylpentanamide is a compound that has garnered attention in the field of cancer research due to its potential as an anti-cancer agent. The interest in this compound stems from its relationship with histone deacetylase (HDAC) inhibitors, which are known to induce changes in gene expression that can lead to cell death in tumors3. HDAC inhibitors like valproic acid (VPA) have shown antitumor activity, but with limitations such as hepatotoxicity3. Therefore, the design of VPA derivatives that can overcome these limitations is of significant interest.
The molecular structure of N-Hydroxy-2-propylpentanamide has been investigated using Density Functional Theory (DFT) calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level. [] This theoretical analysis provided insights into the structural characteristics of the molecule, including bond lengths, bond angles, and vibrational frequencies. Natural Bond Orbital (NBO) analysis was also employed to assess the stability of different isomers of N-Hydroxy-2-propylpentanamide and highlighted the importance of intramolecular hydrogen bonding in the molecule. []
N-Hydroxy-2-propylpentanamide can act as a bidentate ligand, coordinating to metal ions through its carbonyl oxygen and the deprotonated hydroxyl oxygen of the hydroxamic acid group. [] This coordination behavior has been observed in the formation of octahedral organotin(IV) complexes. [] The interaction between the donor atoms of N-Hydroxy-2-propylpentanamide and the tin center was investigated using FTIR and NMR spectroscopy, revealing characteristic changes in chemical shifts and vibrational frequencies upon complexation. []
The applications of N-Hydroxy-2-propylpentanamide derivatives extend to various fields, primarily in cancer research and treatment. For example, N-(4-Hydroxyphenyl)retinamide, a related retinoid, has been studied for its potential in the prevention of breast cancer. It has shown to be more potent than retinyl acetate in reversing keratinization and less toxic, making it a superior agent for breast cancer prevention1. Furthermore, the pharmacokinetic properties of this retinoid, with high concentrations found in breast tissue without liver accumulation, underscore its potential application in targeted cancer therapy1.
In the context of breast cancer, specifically, derivatives of N-Hydroxy-2-propylpentanamide have demonstrated significant anti-proliferative activity. The di-hydroxylated derivative N-(2,5-dihydroxyphenyl)-2-propylpentanamide was particularly effective against breast cancer cell lines, including triple-negative breast cancer cells, which are difficult to treat3 4. These findings suggest that these compounds could be valuable in the development of new therapeutic strategies for various types of cancer, including those resistant to current treatments.
The mechanism of action of N-Hydroxy-2-propylpentanamide derivatives involves the inhibition of HDAC, which leads to epigenetic alterations and changes in gene expression. These changes can result in the death of tumor cells. For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of VPA, was designed in silico to improve anti-proliferative activity by incorporating the arylamine core of suberoylanilide hydroxamic acid (SAHA)3. This compound demonstrated a better IC50 in the micromolar range compared to VPA's millimolar range, indicating a more potent anti-cancer effect3. Additionally, di-hydroxylated derivatives of this compound, such as N-(2,5-dihydroxyphenyl)-2-propylpentanamide, have shown enhanced anti-proliferative effects in breast cancer cell lines, which may be related to HDAC1 inhibition4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6